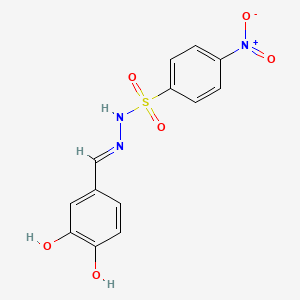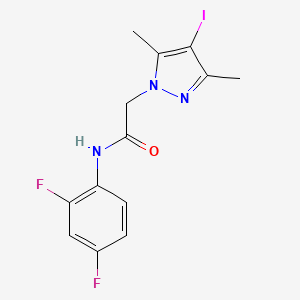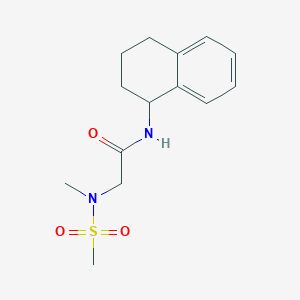![molecular formula C19H26N2O2 B6075938 N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide, also known as Bicuculline, is a potent convulsant and competitive antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of benzamides. Bicuculline is commonly used in scientific research to study the mechanisms of action of GABAA receptors and to investigate the role of GABAergic neurotransmission in various physiological and pathological processes.
作用机制
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a competitive antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide binds to the GABAA receptor and blocks the action of GABA, leading to an increase in neuronal excitability. This increase in excitability can lead to seizures and convulsions.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It increases neuronal excitability by blocking the action of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This increase in excitability can lead to seizures and convulsions. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide also increases the release of several neurotransmitters such as glutamate, dopamine, and norepinephrine.
实验室实验的优点和局限性
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. It is a potent convulsant and competitive antagonist of the GABAA receptor, making it a valuable tool for studying the mechanisms of action of GABAA receptors. However, its use is limited by its potential toxicity and convulsant effects. Careful dosing and monitoring are required to ensure the safety of experimental animals.
未来方向
There are several future directions for the use of bicuculline in scientific research. One possible direction is the investigation of the role of GABAergic neurotransmission in the regulation of mood and anxiety. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Another future direction is the investigation of the effects of bicuculline on synaptic plasticity and learning and memory. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Additionally, bicuculline can be used to investigate the role of GABAergic neurotransmission in the regulation of sleep and wakefulness.
合成方法
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be synthesized using several methods such as the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of bicuculline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with dihydroxyphenylacetaldehyde in the presence of an acid catalyst.
科学研究应用
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is widely used in scientific research to investigate the role of GABAergic neurotransmission in various physiological and pathological processes. It is used to study the mechanisms of action of GABAA receptors and to investigate the effects of GABAergic drugs on the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is also used to study the effects of GABAergic drugs on seizure activity and to investigate the role of GABAergic neurotransmission in the regulation of mood and anxiety.
属性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-18-12-14-4-5-16(18)10-14)17-3-1-2-15(11-17)13-21-6-8-23-9-7-21/h1-3,11,14,16,18H,4-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBILIEDRTGYIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-2-yl)-3-(morpholin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6075883.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)


![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)

![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)